molecular formula C19H22N2O B8257664 Sarpagan-17-ol, (16S,19Z)-

Sarpagan-17-ol, (16S,19Z)-

Cat. No.: B8257664
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-DBPFMDJSSA-N
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Description

Sarpagan-17-ol, (16S,19Z)-: is a naturally occurring indole alkaloid. It is known for its complex structure and significant biological activities. The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol . It is also referred to as Koumidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarpagan-17-ol, (16S,19Z)- involves multiple steps, typically starting from simpler indole derivatives. The key steps include:

    Formation of the indole nucleus: This is achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Functionalization of the indole ring: Introduction of various functional groups at specific positions on the indole ring.

    Cyclization: Formation of the pentacyclic structure characteristic of Sarpagan-17-ol, (16S,19Z)-.

    Hydroxylation: Introduction of the hydroxyl group at the 17th position.

Industrial Production Methods

Industrial production of Sarpagan-17-ol, (16S,19Z)- is less common due to its complex structure. it can be extracted from natural sources where it is present in significant quantities. The extraction process involves:

    Plant extraction: Using solvents to extract the compound from plant material.

    Purification: Employing techniques such as chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Sarpagan-17-ol, (16S,19Z)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17th position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions on the indole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized derivatives: Such as ketones and aldehydes.

    Reduced derivatives: Such as alcohols and amines.

    Substituted derivatives: Various substituted indole compounds.

Scientific Research Applications

Sarpagan-17-ol, (16S,19Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Sarpagan-17-ol, (16S,19Z)- involves its interaction with various molecular targets and pathways. It acts as a modulator of the GABA receptor, influencing neurotransmission and potentially affecting conditions such as insomnia and anxiety disorders. The compound’s effects are mediated through its binding to specific sites on the GABA receptor, altering its activity and leading to changes in neuronal excitability.

Comparison with Similar Compounds

Sarpagan-17-ol, (16S,19Z)- can be compared with other similar indole alkaloids, such as:

The uniqueness of Sarpagan-17-ol, (16S,19Z)- lies in its specific hydroxylation pattern and its distinct biological activities.

Properties

IUPAC Name

[(1S,12S,13S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDUGOBAOLMED-DBPFMDJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312791
Record name (16S,19Z)-Sarpagan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358-75-4
Record name (16S,19Z)-Sarpagan-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1358-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (16S,19Z)-Sarpagan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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